Bicyclo[3.1.0]hexane-1-carboxylic acid
Overview
Description
Bicyclo[3.1.0]hexane-1-carboxylic acid is a compound characterized by a bicyclic structure, which includes a three-membered ring fused to a five-membered ring. This unique structure imparts significant ring strain, making it an interesting subject for synthetic and medicinal chemistry. The compound is a conformationally constrained bioisostere of cyclohexane, often used to enhance the binding affinity and selectivity of pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexane-1-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are less documented, but the principles of large-scale organic synthesis apply. Efficient methods for synthesizing both reaction partners (cyclopropenes and cyclopropylanilines) are crucial for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Bicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules due to its unique structure and reactivity.
Biology: Investigated for its potential as a bioisostere to improve the pharmacokinetic properties of drugs.
Industry: Utilized in the synthesis of materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which bicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid structure of the compound allows for tighter binding to target proteins, enhancing its efficacy and selectivity . This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A less constrained analog with a more flexible structure.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different ring sizes and properties.
Bicyclo[4.1.0]heptane: Similar in structure but with a larger ring system.
Uniqueness
Bicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its high ring strain and conformational rigidity, which confer distinct chemical and biological properties. These features make it a valuable scaffold in drug discovery and synthetic chemistry .
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7-3-1-2-5(7)4-7/h5H,1-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJAXCFOBFPUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-52-2 | |
Record name | bicyclo[3.1.0]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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